molecular formula C30H58N6O6 B12563478 L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine CAS No. 157849-46-2

L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine

Cat. No.: B12563478
CAS No.: 157849-46-2
M. Wt: 598.8 g/mol
InChI Key: MDISFAGVYPGSNC-HUVRVWIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine is a linear pentapeptide composed of the amino acids L-isoleucine (Ile), L-lysine (Lys), L-leucine (Leu), and L-leucine (Leu), followed by L-isoleucine (Ile). The sequence can be represented as Ile-Lys-Leu-Leu-Ile. This peptide features hydrophobic residues (Ile, Leu) and a positively charged lysine side chain, which may influence its solubility, structural conformation, and biological interactions.

Properties

CAS No.

157849-46-2

Molecular Formula

C30H58N6O6

Molecular Weight

598.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C30H58N6O6/c1-9-19(7)24(32)29(40)33-21(13-11-12-14-31)26(37)34-22(15-17(3)4)27(38)35-23(16-18(5)6)28(39)36-25(30(41)42)20(8)10-2/h17-25H,9-16,31-32H2,1-8H3,(H,33,40)(H,34,37)(H,35,38)(H,36,39)(H,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

MDISFAGVYPGSNC-HUVRVWIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-lysine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-leucine, L-leucine, and L-isoleucine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-lysine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at the amino or carboxyl termini of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like carbodiimides (e.g., EDC) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Modified peptides with oxidized side chains.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptides with substituted functional groups at the termini.

Scientific Research Applications

Pharmacological Applications

L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine exhibits significant pharmacological properties, particularly in the context of vasodilation and blood pressure regulation. Research indicates that similar polypeptides can have potent hypotensive effects, making them potential candidates for treating hypertension.

Case Study: Vasodilatory Effects

A study highlighted the vasodilatory effects of polypeptides containing isoleucine and leucine residues. These compounds were shown to lower blood pressure effectively in animal models, suggesting their utility in developing antihypertensive medications. The administration of these peptides ranged from 0.005 to 5 mg per day without acute or chronic toxicity manifestations reported .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying amino acid interactions and enzyme mechanisms. Its structure allows researchers to investigate how specific amino acid sequences influence protein folding and function.

Table 1: Enzyme Interaction Studies

Study FocusFindings
tRNA Binding MechanismThe interaction of L-isoleucine with tRNA synthetase enhances binding affinity, influencing protein synthesis .
Amino Acid RecognitionCharacterization of enzyme specificity for amino acids highlights the role of L-isoleucine in enzymatic activity .

Drug Design and Development

The unique properties of this compound make it a valuable compound in rational drug design. Its ability to mimic natural substrates allows for the development of inhibitors targeting specific enzymes.

Case Study: Inhibitor Development

Recent research focused on the inhibitory mechanisms of small molecules on aminoacyl-tRNA synthetases (AARS), where this compound was used to explore binding interactions that could lead to new therapeutic agents .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cardiovascular applications. Its immunomodulatory effects are being studied for possible applications in autoimmune diseases.

Table 2: Therapeutic Applications

Application AreaPotential Benefits
Cardiovascular HealthBlood pressure regulation and vasodilation .
Autoimmune DiseasesModulation of immune responses through peptide interactions .

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely depending on the peptide’s structure and function.

Comparison with Similar Compounds

Notes on Contradictions and Limitations

  • Molecular Weight Discrepancies : Calculated values may vary from experimental data due to hydration or salt forms.
  • Biological Activity: Limited evidence exists for the target peptide’s specific functions, unlike well-studied analogs like BCAAs.

Biological Activity

L-Isoleucyl-L-lysyl-L-leucyl-L-leucyl-L-isoleucine is a complex peptide composed of multiple branched-chain amino acids (BCAAs). This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities, including effects on muscle metabolism, immune function, and cellular signaling pathways. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to a class of peptides known for their structural complexity and biological significance. The presence of multiple isoleucine and leucine residues contributes to its hydrophobic character, which is crucial for its interaction with biological membranes and proteins.

Amino Acid Abbreviation Role in Peptide
IsoleucineIleHydrophobic, energy metabolism
LysineLysPositive charge, protein interactions
LeucineLeuHydrophobic, muscle protein synthesis

Biological Activities

  • Muscle Metabolism
    • BCAAs, including isoleucine and leucine, are known to stimulate muscle protein synthesis via the mTOR pathway. Research indicates that these amino acids can enhance recovery from exercise and promote muscle growth by acting as precursors to essential proteins.
  • Immune Function
    • Studies suggest that peptides containing BCAAs may support immune responses. They can modulate cytokine production and enhance the activity of immune cells, potentially leading to improved resistance against infections .
  • Cell Signaling
    • The interaction of this compound with specific receptors can influence various signaling pathways. For instance, it may interact with insulin receptors, enhancing glucose uptake in muscle cells.

Study on Muscle Recovery

A clinical trial investigated the effects of BCAA supplementation on muscle recovery post-exercise. Participants who received a BCAA blend containing L-isoleucine reported significantly reduced muscle soreness and improved recovery times compared to a placebo group. Measurements indicated enhanced protein synthesis markers in the BCAA group .

Immune Response in Athletes

Another study focused on athletes undergoing intense training regimens. Supplementation with this compound was associated with increased levels of immunoglobulins and reduced incidence of upper respiratory infections during the training period .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The peptide may bind to specific receptors on cell membranes, triggering intracellular signaling cascades that lead to physiological responses.
  • Protein Synthesis Regulation : By influencing the mTOR pathway, this peptide can enhance the translation of mRNA into proteins essential for muscle repair and growth.
  • Metabolic Pathway Modulation : It can affect metabolic pathways related to energy production and amino acid utilization, promoting an anabolic state in muscles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.